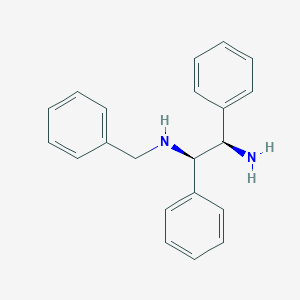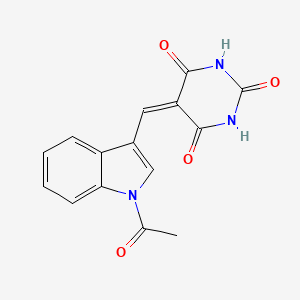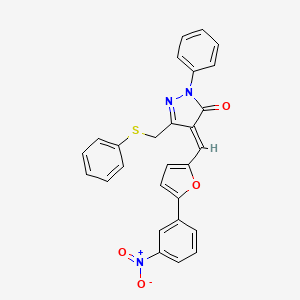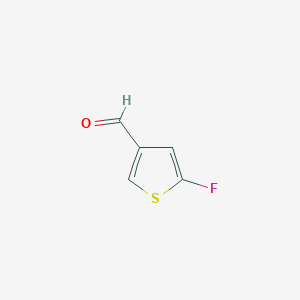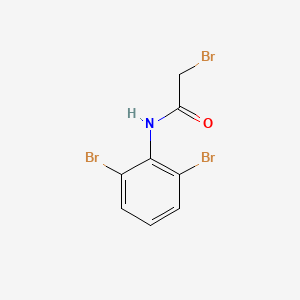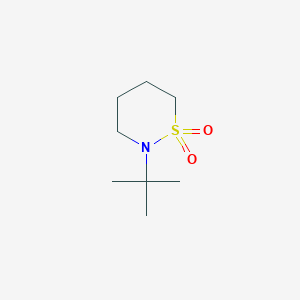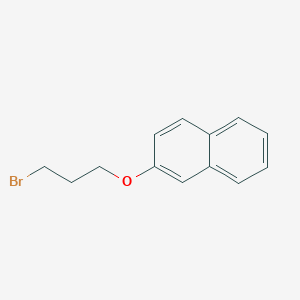
2-(3-Bromopropoxy)naphthalene
Descripción general
Descripción
“2-(3-Bromopropoxy)naphthalene” is a chemical compound with the molecular formula C13H13BrO . Its average mass is 265.146 Da and its monoisotopic mass is 264.014984 Da . It is also known by its IUPAC name "Naphthalene, 2-(3-bromopropoxy)-" .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopropoxy)naphthalene” consists of a naphthalene ring with a bromopropoxy group attached at the 2-position . The bromopropoxy group consists of a three-carbon chain with a bromine atom attached at one end and an oxygen atom at the other, which is connected to the naphthalene ring .Physical And Chemical Properties Analysis
“2-(3-Bromopropoxy)naphthalene” has a melting point of 53-57 degrees Celsius .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
A critical review highlights the classification of naphthalene as a possible human carcinogen and its ubiquitous presence, emphasizing the need for further investigation into its sources, emissions, and exposures, particularly in indoor and outdoor air (Jia & Batterman, 2010). This underscores the environmental and health implications of naphthalene and its derivatives, suggesting potential research applications in environmental health and safety.
Chemical Process and Synthesis Research
Research into the synthesis of naphthalene derivatives, such as the review on the synthesis of 1,3-Dihydroxynaphthalene, provides insights into various chemical processes, including photocatalytic oxidation and cyclization methods (Zhang You-lan, 2005). This indicates the role of naphthalene derivatives in chemical synthesis research, particularly in developing eco-friendly processes.
Biodegradation and Environmental Remediation
Studies on the degradation of naphthalene highlight the capabilities of specific bacterial strains, such as Pseudomonas putida ND6, in breaking down naphthalene and other polycyclic aromatic hydrocarbons, which are of significant concern due to their toxicity and persistence in the environment (Song et al., 2018). This research avenue is crucial for environmental remediation and the development of biotechnological approaches to pollution management.
Material Science and Engineering
The study on mass transfer measurements using naphthalene sublimation provides insights into the utility of naphthalene and its derivatives in engineering and material science research, particularly in understanding complex flows, geometries, and transport rates (Goldstein & Cho, 1995). These findings are applicable in designing and optimizing industrial processes and materials with enhanced performance characteristics.
Safety and Hazards
The safety data sheet for “2-(3-Bromopropoxy)naphthalene” suggests that it should be handled with care. It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
2-(3-bromopropoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRIBRQYLSFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)naphthalene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)
![[(2S,3S,5S)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B3259734.png)
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)
